N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide
Overview
Description
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide, also known as AEFH, is a synthetic compound that has been used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide is not fully understood. However, it has been suggested that N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide may induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been shown to have low toxicity in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been investigated for its potential as a neuroprotective agent. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been shown to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide in lab experiments is its low toxicity, which makes it a safer alternative to other anti-cancer agents. However, one limitation is that N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide's mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to optimize its use as an anti-cancer agent by further elucidating its mechanism of action and identifying potential synergistic agents. Additionally, the development of N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide analogs with improved potency and selectivity is an area of future research.
Scientific Research Applications
N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide has also been investigated for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-5-bromofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-8(9-2-4-10(15)5-3-9)16-17-13(18)11-6-7-12(14)19-11/h2-7H,15H2,1H3,(H,17,18)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTXIODWYOCWBP-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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